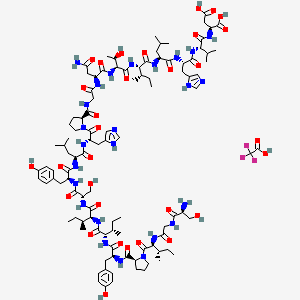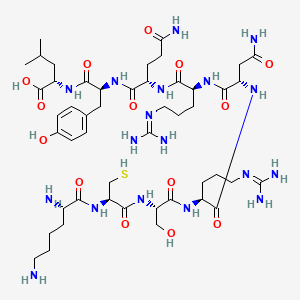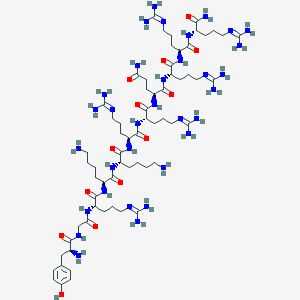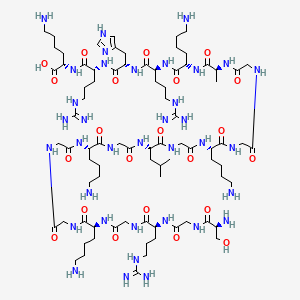
Histone H4 (2-21)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histone H4 (2-21) is a peptide fragment derived from the N-terminal region of the histone H4 protein. Histone H4 is one of the core histone proteins that play a crucial role in the structure of chromatin in eukaryotic cells. The N-terminal tail of histone H4 is highly conserved and is involved in various post-translational modifications that regulate gene expression, DNA repair, and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histone H4 (2-21) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of histone peptides, including Histone H4 (2-21), often involves recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding the desired peptide is cloned into an expression vector.
Expression: The vector is introduced into a host organism (e.g., E. coli), which expresses the peptide.
Purification: The peptide is purified using techniques such as affinity chromatography and ion exchange chromatography
Chemical Reactions Analysis
Types of Reactions: Histone H4 (2-21) undergoes various post-translational modifications, including:
Acetylation: Addition of acetyl groups to lysine residues.
Methylation: Addition of methyl groups to arginine and lysine residues.
Phosphorylation: Addition of phosphate groups to serine and threonine residues
Common Reagents and Conditions:
Acetylation: Acetyl-CoA and histone acetyltransferases (HATs).
Methylation: S-adenosylmethionine (SAM) and protein arginine methyltransferases (PRMTs).
Phosphorylation: ATP and protein kinases
Major Products:
Acetylated Histone H4 (2-21): Increases gene expression by loosening chromatin structure.
Methylated Histone H4 (2-21): Can either activate or repress gene expression depending on the site of methylation.
Phosphorylated Histone H4 (2-21): Involved in DNA damage response and repair
Scientific Research Applications
Histone H4 (2-21) has numerous applications in scientific research:
Chromatin Studies: Used to study the structure and function of chromatin.
Epigenetics: Investigates the role of post-translational modifications in gene regulation.
Cancer Research: Explores the role of histone modifications in cancer development and progression.
Drug Development: Serves as a target for developing drugs that modulate histone modifications .
Mechanism of Action
Histone H4 (2-21) exerts its effects through post-translational modifications that alter chromatin structure and gene expression. The modifications include acetylation, methylation, and phosphorylation, which can either activate or repress gene transcription. These modifications are mediated by enzymes such as histone acetyltransferases, protein arginine methyltransferases, and protein kinases .
Comparison with Similar Compounds
Histone H4 (2-21) can be compared with other histone peptides such as:
Histone H3 (1-20): Another N-terminal peptide involved in similar modifications.
Histone H2A (1-20): Involved in chromatin structure but has different modification sites.
Histone H2B (1-20): Plays a role in chromatin compaction and gene regulation
Uniqueness: Histone H4 (2-21) is unique due to its specific sequence and the critical role it plays in regulating chromatin structure and gene expression through various post-translational modifications .
Properties
Molecular Formula |
C82H150N36O22 |
|---|---|
Molecular Weight |
1992.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C82H150N36O22/c1-46(2)33-58(113-67(127)43-105-72(132)52(19-6-11-27-85)109-63(123)39-100-61(121)37-103-70(130)50(17-4-9-25-83)110-65(125)41-104-73(133)53(22-14-30-96-80(89)90)112-64(124)40-101-69(129)49(88)44-119)74(134)106-42-66(126)111-51(18-5-10-26-84)71(131)102-36-60(120)99-38-62(122)108-47(3)68(128)114-54(20-7-12-28-86)75(135)115-56(24-16-32-98-82(93)94)77(137)118-59(34-48-35-95-45-107-48)78(138)116-55(23-15-31-97-81(91)92)76(136)117-57(79(139)140)21-8-13-29-87/h35,45-47,49-59,119H,4-34,36-44,83-88H2,1-3H3,(H,95,107)(H,99,120)(H,100,121)(H,101,129)(H,102,131)(H,103,130)(H,104,133)(H,105,132)(H,106,134)(H,108,122)(H,109,123)(H,110,125)(H,111,126)(H,112,124)(H,113,127)(H,114,128)(H,115,135)(H,116,138)(H,117,136)(H,118,137)(H,139,140)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t47-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,59-/m0/s1 |
InChI Key |
RLPPOYIZNQZTDS-PWZLSCLCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)
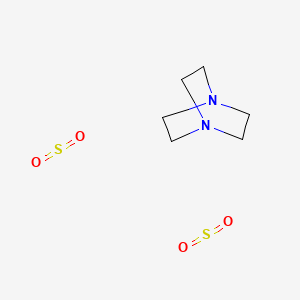


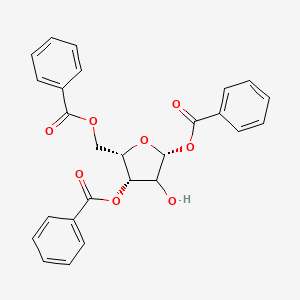
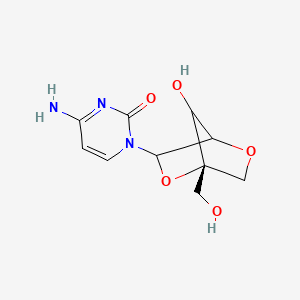
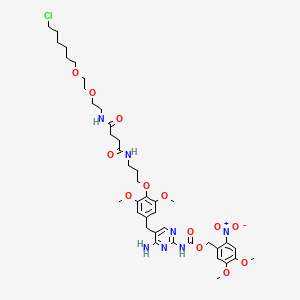
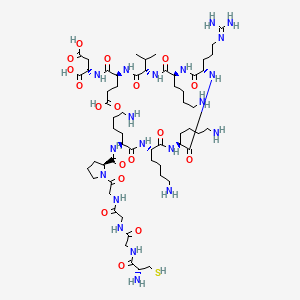
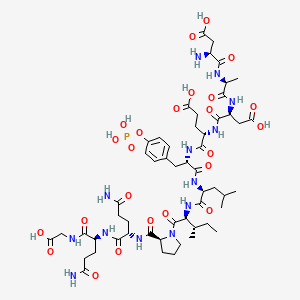
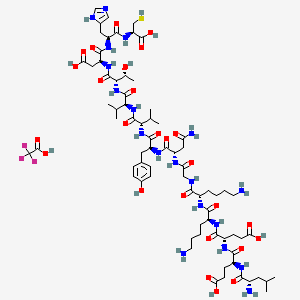
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B10857658.png)
